

In-Solution Chymotrypsin Digestion Protocol for Enhanced Proteomic Analysis

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Compound of Interest

Compound Name: *Chymotrypsin*

Cat. No.: *B1334515*

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Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the enzymatic digestion of proteins into smaller peptides is a critical step for mass spectrometry (MS)-based analysis. While trypsin is the most commonly used protease, **chymotrypsin** offers a valuable alternative with complementary cleavage specificity. **Chymotrypsin** preferentially cleaves at the C-terminus of large aromatic amino acid residues such as Tyrosine (Y), Phenylalanine (F), and Tryptophan (W), and to a lesser extent at Leucine (L), Methionine (M), and Histidine (H). This distinct specificity can lead to the generation of a different population of peptides compared to trypsin, potentially increasing protein sequence coverage and enabling the identification of proteins that are otherwise difficult to analyze.

This application note provides a detailed protocol for in-solution **chymotrypsin** digestion of protein samples for proteomic analysis. It includes reagent preparation, a step-by-step experimental workflow, and quantitative data to guide researchers in optimizing their digestion strategies.

Data Presentation

The efficiency of enzymatic digestion can be evaluated by the number of identified peptides and proteins. The following table summarizes quantitative data from a study comparing

chymotrypsin digestion with a sequential trypsin-**chymotrypsin** digestion approach, highlighting the benefits of using **chymotrypsin** to increase protein and peptide identifications. [1][2]

| Digestion Method | Mean Number of Identified Proteins (\pm SD) | Mean Number of Identified Peptides (\pm SD) |
|-----------------------------------|--|--|
| Chymotrypsin alone | 938 \pm 27 | 8818 \pm 232 |
| Trypsin-Chymotrypsin (sequential) | 1200 \pm 25 | 13611 \pm 346 |

Data from a study on *S. pombe* whole cell lysates illustrates that while **chymotrypsin** alone provides substantial protein and peptide identifications, a sequential digest with trypsin can further increase the depth of analysis.[1][2]

Experimental Protocols

This section details the materials and methodology for performing in-solution **chymotrypsin** digestion.

Materials and Reagents

- Protein Sample: Purified protein or complex protein mixture
- Digestion Buffer: 100 mM Ammonium Bicarbonate (NH_4HCO_3), pH ~8.0. To prepare, dissolve 0.79 g of NH_4HCO_3 in 100 mL of ultrapure water.[3] Store in aliquots at -20°C.
- Reduction Reagent: 85 mM Dithiothreitol (DTT) in 100 mM NH_4HCO_3 . To prepare, dissolve 13.1 mg of DTT in 1 mL of 100 mM NH_4HCO_3 . Prepare fresh before use.[3]
- Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM NH_4HCO_3 . To prepare, dissolve 10.2 mg of IAA in 1 mL of 100 mM NH_4HCO_3 . Prepare fresh before use and protect from light.[3]
- **Chymotrypsin** Stock Solution (1 mg/mL): Reconstitute lyophilized **chymotrypsin** in 50 mM acetic acid.[3] For example, add 25 μ L of 50 mM acetic acid to 25 μ g of **chymotrypsin**.

- **Chymotrypsin** Working Solution (0.01 mg/mL): Dilute the **chymotrypsin** stock solution 1:100 with cold 50 mM NH₄HCO₃ immediately before use.[3]
- Quenching Solution: 5% Formic Acid (FA) in ultrapure water.
- Solvents: HPLC or LC-MS grade Acetonitrile (ACN) and ultrapure water.

In-Solution Digestion Protocol

This protocol is optimized for approximately 15 µg of protein.[3] Adjust volumes accordingly for different protein amounts.

- Sample Preparation:
 - Ensure the protein sample is in a compatible buffer. If necessary, perform a buffer exchange into the digestion buffer (100 mM NH₄HCO₃).
 - Adjust the protein concentration to approximately 1 mg/mL with the digestion buffer.[3][4]
- Reduction:
 - To 15 µL of the protein sample (containing ~15 µg of protein), add 2 µL of 85 mM DTT.
 - Incubate the mixture at 56°C for 40 minutes.[3][4]
- Alkylation:
 - Cool the sample to room temperature.
 - Add 7 µL of 55 mM IAA to the sample.
 - Incubate in the dark at room temperature for 30 minutes.[3][4]
- Quenching Excess IAA (Optional but Recommended):
 - Add 3 µL of 85 mM DTT to quench any remaining IAA.
 - Incubate in the dark at room temperature for 10 minutes.[3][4]

- **Chymotrypsin** Digestion:

- Add the **chymotrypsin** working solution to the protein sample. A **chymotrypsin**-to-protein ratio of 1:20 to 1:50 (w/w) is recommended.[3][4] For 15 µg of protein, this corresponds to 0.3 to 0.75 µg of **chymotrypsin**.
- Gently mix and incubate overnight (12-18 hours) at 37°C.[3][4]

- Stopping the Digestion:

- Add the quenching solution (5% Formic Acid) to a final concentration of 0.5-1% to stop the enzymatic reaction. The final pH should be less than 3.

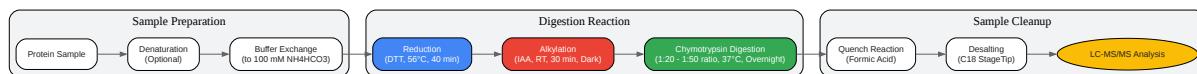
- Sample Clean-up:

- The resulting peptide mixture can be dried to completeness using a vacuum centrifuge.[3]
- Prior to LC-MS analysis, it is crucial to desalt the peptides using C18 StageTips or a similar method to remove salts and detergents that can interfere with the analysis.
- For LC-MS/MS analysis, re-dissolve the dried peptides in 10-20 µL of 0.1% Formic Acid in ultrapure water.[3]

Mandatory Visualizations

In-Solution Chymotrypsin Digestion Workflow

The following diagram illustrates the key steps in the in-solution **chymotrypsin** digestion protocol.

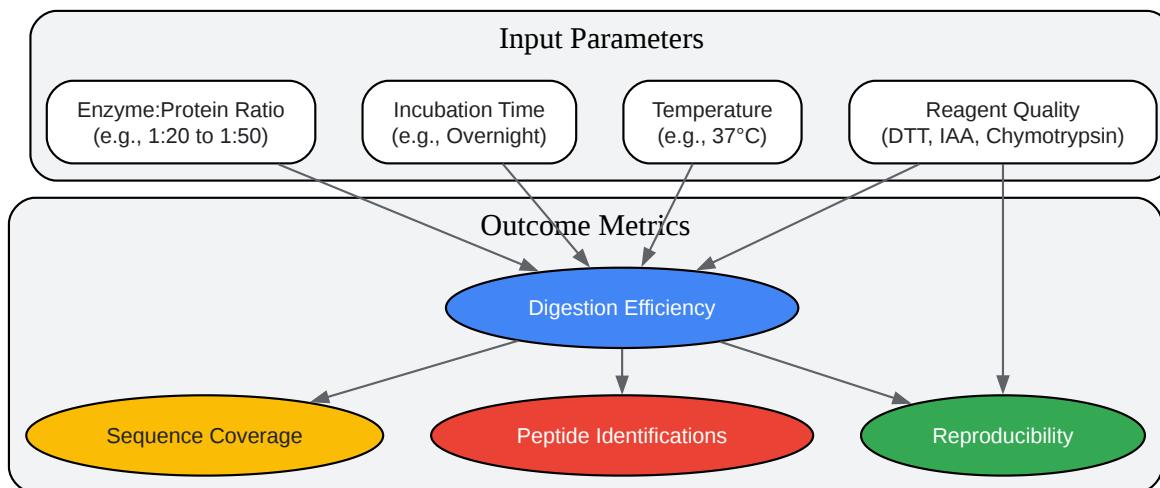


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In-Solution **Chymotrypsin** Digestion Workflow.

Logical Relationship of Digestion Parameters

The following diagram illustrates the logical relationship between key parameters and their impact on digestion efficiency.



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